4-Methoxy-2-nitrobenzenesulfonyl Chloride

Description

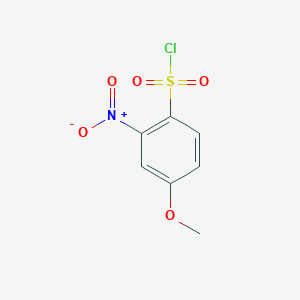

4-Methoxy-2-nitrobenzenesulfonyl chloride (CAS: 18092-54-1) is an organosulfur compound with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.64 g/mol . It exists as a yellowish crystalline powder at room temperature, with a melting point of 75–79°C and a boiling point of 416.2°C at 760 mmHg . The compound features a sulfonyl chloride functional group (-SO₂Cl) attached to a benzene ring substituted with a methoxy (-OCH₃) group at the para-position (C4) and a nitro (-NO₂) group at the ortho-position (C2) .

Properties

IUPAC Name |

4-methoxy-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAPVZVXLHURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171039 | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18092-54-1 | |

| Record name | 4-Methoxy-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18092-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018092541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Sulfonation

The most widely documented method involves a two-step process:

Step 1: Diazotization of 4-Methoxy-2-nitroaniline

4-Methoxy-2-nitroaniline is suspended in concentrated HCl at 0°C. An aqueous solution of NaNO₂ is added gradually to form the diazonium salt. The reaction is maintained at 0°C for 30 minutes to prevent premature decomposition.

Step 2: Sulfonation

The diazonium salt solution is mixed with Na₂SO₃ and CuSO₄ in HCl. This step introduces the sulfonyl group, yielding 4-methoxy-2-nitrobenzenesulfonic acid. Subsequent treatment with chlorinating agents (e.g., PCl₅ or SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

Alternative Industrial-Scale Methods

While laboratory-scale syntheses prioritize precision, industrial methods optimize for yield and cost:

-

Batch Reactors : Large-scale reactions use temperature-controlled vessels to manage exothermic steps.

-

Continuous Flow Systems : Emerging technologies enable faster mixing and reduced side reactions.

Reaction Optimization

Temperature Control

Maintaining 0°C during diazotization is critical to avoid diazonium salt decomposition. Elevated temperatures lead to byproducts such as phenolic compounds, reducing yield.

Catalytic Efficiency

Copper sulfate (0.15 equivalents) accelerates sulfonation by facilitating electron transfer. Excess catalyst, however, promotes over-sulfonation and impurities.

Solvent Selection

Dichloromethane ensures efficient extraction of the sulfonyl chloride. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with intermediates.

Purification Techniques

Silica Gel Chromatography

Crude product is purified using silica gel chromatography with CH₂Cl₂ as the eluent. This method achieves >95% purity, critical for pharmaceutical applications.

Recrystallization

Industrial batches often employ recrystallization from ethanol/water mixtures, yielding crystalline product with minimal residual solvents.

Yield Analysis and Scalability

Laboratory-Scale Yields

Reported yields for analogous compounds (e.g., 4-methyl-2-nitrobenzenesulfonyl chloride) range from 21–29% . For 4-methoxy derivatives, yields are comparable but depend on substituent electronic effects.

Scalability Challenges

-

Byproduct Formation : Nitro group reduction or methoxy demethylation occurs at high temperatures.

-

Cost of Catalysts : Copper sulfate recovery systems are essential for economic viability.

Comparative Data Table

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Starting Material | 4-Methoxy-2-nitroaniline | Bulk 4-Methoxy-2-nitroaniline |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 21–29% | 35–45% (optimized) |

| Purity | >95% | >99% |

| Key Catalyst | CuSO₄ | Recycled CuSO₄ |

Mechanistic Insights

The reaction proceeds via diazonium intermediate formation , followed by sulfite attack to install the sulfonyl group. Chlorination with PCl₅ completes the synthesis:

Electron-withdrawing groups (e.g., nitro, methoxy) stabilize the diazonium salt, enhancing reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzenesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Products include sulfonamides and sulfonate esters.

Reduction: Products include 4-methoxy-2-aminobenzenesulfonyl chloride.

Oxidation: Products include 4-hydroxy-2-nitrobenzenesulfonyl chloride.

Scientific Research Applications

Peptide Synthesis

4-Methoxy-2-nitrobenzenesulfonyl chloride serves primarily as a protecting group reagent for amines, particularly in the synthesis of peptides. It protects the ε-amino function of lysine, allowing for selective reactions during peptide assembly. This protection is crucial for the synthesis of methionine-containing peptides, where the integrity of amino groups must be maintained to prevent side reactions .

Analytical Chemistry

This compound is utilized in various chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase columns, which allows for the isolation of impurities and analysis of complex mixtures. The mobile phase typically includes acetonitrile and water, with modifications for mass spectrometry compatibility .

Biochemical Studies

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. It can influence cellular processes by protecting amino groups in peptides, thereby affecting gene expression and cellular metabolism. The compound’s stability under specific conditions makes it suitable for long-term studies in laboratory settings .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers employed this compound to protect lysine residues. The results indicated that this protecting group allowed for higher yields and reduced side reactions compared to other common protecting groups. The study highlighted the compound's effectiveness in synthesizing complex peptides with multiple functional groups.

Case Study 2: HPLC Method Development

A method development study showcased the use of this compound in HPLC for analyzing pharmaceutical compounds. The researchers demonstrated that using this compound as a standard improved the resolution of peaks associated with sulfonamide derivatives, thereby enhancing the analytical capabilities of HPLC methods .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzenesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural Isomers and Positional Analogs

The reactivity and physical properties of aromatic sulfonyl chlorides are highly dependent on the substituents' electronic and steric effects. Below is a comparative analysis of 4-methoxy-2-nitrobenzenesulfonyl chloride and its analogs:

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

Key Observations:

- Electronic Effects: The methoxy group (-OCH₃) in this compound is electron-donating, which slightly counteracts the electron-withdrawing nitro group (-NO₂). This balance makes it less reactive than analogs with stronger electron-withdrawing groups (e.g., -Cl in 4-chloro-2-nitrobenzenesulfonyl chloride) but more reactive than non-nitro-substituted sulfonyl chlorides .

- Positional Isomerism : Switching substituent positions (e.g., 2-methoxy-4-nitro vs. 4-methoxy-2-nitro) alters regioselectivity in electrophilic aromatic substitution and influences solubility. For instance, the 4-nitro group in 2-methoxy-4-nitrobenzenesulfonyl chloride may enhance para-directing effects in further functionalization .

Functional Group Analogs

Table 2: Comparison with Halogen- and Alkyl-Substituted Analogs

Key Observations:

- Halogen vs. Methoxy : Fluorine and chlorine substituents increase electrophilicity compared to methoxy groups, making halogenated analogs more reactive in nucleophilic substitutions. However, methoxy groups improve solubility in polar solvents .

- Nitro Group Impact : Nitro-substituted sulfonyl chlorides generally exhibit higher thermal stability (e.g., boiling point >400°C) due to strong resonance stabilization .

Commercial Availability and Purity

- The compound is available from suppliers like TCI Chemicals and Combi-Blocks at 98% purity, comparable to analogs like 2-methoxy-4-nitrobenzenesulfonyl chloride .

Biological Activity

4-Methoxy-2-nitrobenzenesulfonyl chloride (CAS No. 21320-91-2) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and utility in various chemical transformations. In this article, we will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₇H₆ClNO₅S

- Molecular Weight: 251.64 g/mol

- Melting Point: 90-95 °C

- Structure:

- SMILES: COc1cc(ccc1S(Cl)(=O)=O)N+=O

- InChI Key: QECYXMKYZQXEHM-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its role as a proteasome inhibitor. Proteasome inhibition leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells. This mechanism is particularly significant in the context of cancer therapy, where selective targeting of tumor cells is crucial.

Antiparasitic Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, possess activity against various protozoan parasites. For instance, a study highlighted the efficacy of diarylsulfonamide inhibitors against Leishmania infantum, suggesting that compounds with similar structures could be effective against visceral leishmaniasis .

Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. Research into naphthoquinone analogs has shown that modifications to the sulfonamide structure can enhance selectivity for cancer cells over normal cells. This specificity is crucial for reducing side effects associated with traditional chemotherapeutics .

Study on Leishmania Inhibition

In a study focused on developing new drugs for visceral leishmaniasis, researchers synthesized various diarylsulfonamide derivatives and evaluated their efficacy against Leishmania infantum. The results indicated that certain structural modifications significantly improved the antiparasitic activity, suggesting a promising avenue for further research into related compounds like this compound .

Proteasome Inhibition Research

Another significant study explored the structure-activity relationship (SAR) of sulfonamide compounds as proteasome inhibitors. The findings revealed that specific modifications to the sulfonamide moiety could enhance inhibitory potency against cancer cell lines. This highlights the potential for developing targeted therapies based on the chemical framework of this compound .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methoxy-2-nitrobenzenesulfonyl chloride, and how can purity be optimized?

- Methodology : A common approach involves sulfonation followed by chlorination. For example, sulfonic acid intermediates (e.g., 4-nitrobenzenesulfonic acid) can be treated with chlorinating agents like thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) to yield sulfonyl chlorides . Optimization includes reflux conditions (e.g., 70–80°C) and purification via recrystallization using non-polar solvents. Purity verification via melting point analysis (e.g., mp 75–78°C for analogous compounds) is critical .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and nitro groups) and aromatic proton splitting.

- IR Spectroscopy : Identify S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 250–260) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition . Use fume hoods, nitrile gloves, and splash goggles during handling. In case of skin contact, rinse immediately with water and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride derivatives in nucleophilic substitutions?

- Methodology : Conduct controlled kinetic studies under varying conditions (solvent polarity, temperature, nucleophile strength). For example:

- Compare reaction rates in polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene).

- Use computational chemistry (DFT calculations) to model electronic effects of the methoxy and nitro groups on the sulfonyl chloride’s electrophilicity .

- Cross-reference spectral data (e.g., NMR coupling constants) with literature to validate intermediate structures .

Q. What strategies are effective for incorporating this compound into multi-step syntheses of heterocyclic systems?

- Methodology : Utilize its sulfonyl chloride group as a leaving group or activating moiety. For instance:

- Triazolothiadiazine Synthesis : React with 4-amino-triazole derivatives to form sulfonamide intermediates, followed by cyclization with CS₂ or thiourea .

- Peptide Modification : Couple with amine-containing peptides under Schotten-Baumann conditions (pH 8–10, aqueous/organic biphasic system) .

- Catalytic Applications : Test as a chiral auxiliary in asymmetric catalysis by attaching to transition metal ligands.

Q. How can researchers address challenges in isolating this compound due to its hydrolytic instability?

- Methodology :

- Inert Atmosphere : Perform reactions and isolations under nitrogen/argon.

- Low-Temperature Workup : Quench reactions at 0°C and use cold anhydrous solvents (e.g., dry diethyl ether) for precipitation.

- Stabilization Additives : Include desiccants (e.g., molecular sieves) during storage .

Q. What analytical methods are suitable for detecting trace impurities or degradation products?

- Methodology :

- GC-MS : Identify volatile byproducts (e.g., sulfonic acids or nitrobenzene derivatives) with electron ionization.

- TLC-MS : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane) and scrape spots for MS analysis.

- XRD : Confirm crystalline purity and compare with reference data from NIST or analogous sulfonyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.